molecular formula C13H29FO6P2 B8050169 Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate)

Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate)

Cat. No.: B8050169
M. Wt: 362.31 g/mol
InChI Key: MUXYFPXRKUDQKF-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) is an organophosphorus compound characterized by the presence of a fluorinated pentane backbone and two phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) typically involves the reaction of a fluorinated pentane derivative with a phosphonate ester. One common method includes the use of tetraethyl methylenediphosphonate and a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The fluorinated backbone enhances its binding affinity and specificity, while the phosphonate groups can participate in various biochemical pathways. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate)
  • Tetraethyl (1,4-phenylenebis(ethyne-2,1-diyl))bis(phosphonate)

Uniqueness

Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) is unique due to the presence of a fluorinated pentane backbone, which imparts distinct chemical and physical properties. This fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-1-fluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29FO6P2/c1-6-11-12-13(14,21(15,17-7-2)18-8-3)22(16,19-9-4)20-10-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXYFPXRKUDQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29FO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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